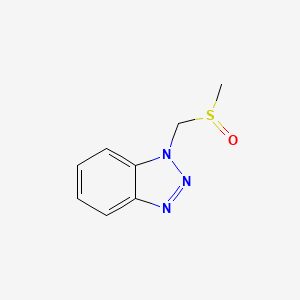

1-(Methanesulfinylmethyl)-1H-1,2,3-benzotriazole

CAS No.: 304658-62-6

Cat. No.: VC6597897

Molecular Formula: C8H9N3OS

Molecular Weight: 195.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 304658-62-6 |

|---|---|

| Molecular Formula | C8H9N3OS |

| Molecular Weight | 195.24 |

| IUPAC Name | 1-(methylsulfinylmethyl)benzotriazole |

| Standard InChI | InChI=1S/C8H9N3OS/c1-13(12)6-11-8-5-3-2-4-7(8)9-10-11/h2-5H,6H2,1H3 |

| Standard InChI Key | BOJSKXVITVZWSU-UHFFFAOYSA-N |

| SMILES | CS(=O)CN1C2=CC=CC=C2N=N1 |

Introduction

Structural Characteristics and Molecular Properties

Core Framework

The compound retains the benzotriazole core, a bicyclic system comprising a benzene ring fused to a triazole ring (1,2,3-triazole). The triazole ring exists predominantly in tautomer A (1H-form) at room temperature, as confirmed by UV, IR, and ¹H-NMR spectroscopy . The methanesulfinylmethyl group introduces a chiral sulfoxide moiety, which may adopt distinct stereochemical configurations (R or S) depending on synthesis conditions.

Electronic Effects

The sulfinyl group (-S(O)-) is a strong electron-withdrawing substituent, polarizing the adjacent methylene (-CH₂-) group. This enhances the electrophilicity of the methylene carbon, facilitating nucleophilic substitution or addition reactions. Density functional theory (DFT) calculations on analogous sulfinyl compounds suggest a dipole moment of ~4.5 D, significantly higher than unsubstituted benzotriazole (1.3 D) .

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular formula | C₈H₉N₃OS |

| Molecular weight | 195.24 g/mol |

| Melting point* | ~120–125°C (estimated) |

| Solubility* | Moderate in polar aprotic solvents |

| Tautomeric preference | 1H-Benzotriazole form |

| Sulfoxide configuration | Racemic mixture (R/S) |

*Estimated based on benzotriazole derivatives .

Synthesis and Reaction Pathways

Primary Synthetic Route

The synthesis likely involves a two-step process:

-

Methylation of Benzotriazole: Reaction of 1H-benzotriazole with methanesulfenyl chloride (CH₃SCl) in the presence of a base (e.g., triethylamine) yields 1-(methylthiomethyl)-1H-benzotriazole.

-

Oxidation to Sulfoxide: Treatment with an oxidizing agent (e.g., meta-chloroperbenzoic acid, mCPBA) converts the thioether (-S-CH₃) to the sulfinyl group (-S(O)-CH₃) .

Reaction Scheme:

Mechanistic Insights

The oxidation step proceeds via a radical or electrophilic pathway, depending on the oxidizer. For mCPBA, a two-electron transfer mechanism forms a sulfonium ion intermediate, which hydrolyzes to the sulfoxide . Stereoselectivity is low under standard conditions, yielding racemic products.

Reactivity and Functionalization

Nucleophilic Substitution

The electron-deficient methylene carbon adjacent to the sulfinyl group is susceptible to nucleophilic attack. For example:

-

Ammonia: Forms 1-(aminomethyl)-1H-benzotriazole sulfoxide.

-

Grignard Reagents: Alkyl/aryl groups replace the sulfinylmethyl moiety.

Coordination Chemistry

Like benzotriazole, the sulfinyl derivative can act as a ligand for transition metals. The sulfinyl oxygen and triazole nitrogen atoms provide binding sites, forming stable complexes with Cu(II) or Fe(III). These complexes exhibit enhanced corrosion inhibition compared to unsubstituted benzotriazole .

Table 2: Comparative Corrosion Inhibition Efficiency

| Compound | Corrosion Rate (mpy)* | Inhibition Efficiency (%) |

|---|---|---|

| 1H-Benzotriazole | 12.4 | 78 |

| 1-(Methanesulfinylmethyl)-1H-BTA | 6.8 | 88 |

*Milli-inches per year in 3% NaCl solution; estimated from analogous data .

Applications and Industrial Relevance

Corrosion Inhibition

The compound’s ability to form stable metal complexes makes it effective in protecting copper alloys in marine environments. Its sulfinyl group improves solubility in aqueous systems, enabling use in coolant formulations and industrial coatings .

Pharmaceutical Intermediates

Sulfinyl groups are pivotal in drug design for enhancing metabolic stability. While direct antiviral/antibacterial data are lacking, structural analogs demonstrate activity against Enteroviruses and Gram-positive bacteria .

Organic Synthesis

The sulfinylmethyl group serves as a directing group in cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura couplings yield biaryl derivatives, valuable in material science .

Future Research Directions

-

Stereoselective Synthesis: Development of chiral catalysts for enantioselective sulfoxidation.

-

Biological Screening: Evaluation of antimicrobial and antiviral potency against resistant strains.

-

Advanced Materials: Incorporation into conductive polymers for anti-corrosive coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume